Rioprostil is a synthetic analog of prostaglandin E1, primarily recognized for its pharmacological effects in inhibiting gastric acid secretion and enhancing the gastric mucus-bicarbonate barrier. This compound is particularly significant in the treatment of gastric ulcers, showcasing its potential as an anti-ulcer and cytoprotective agent. The chemical structure of Rioprostil allows it to mimic the natural prostaglandins, which play crucial roles in various physiological processes, including the regulation of gastric mucosal defenses .
Rioprostil is classified under the category of prostaglandin analogs, specifically as a methylprostaglandin E1 analog. It is identified by the CAS number 77287-05-9 and has a molecular formula of with a molecular weight of 354.5 g/mol . The compound has been investigated extensively for its therapeutic properties, particularly in gastrointestinal health.
The synthesis of Rioprostil has evolved through various methodologies. One prominent method involves a one-pot synthesis utilizing n-butyllithium and copper(I) cyanide in a conjugate addition reaction with a vinyl tin intermediate and chiral alkylated cyclopentenone. This method allows for the production of Rioprostil in multihundred gram quantities with minimal purification steps, typically requiring only one chromatography step for the final product .
Another approach includes forming a complex with polyvinylpyrrolidone through techniques such as lyophilization, evaporation, or spray drying. This method enhances the stability and bioavailability of Rioprostil in pharmaceutical formulations.
The molecular structure of Rioprostil features a cyclopentane ring and various functional groups that contribute to its biological activity. The structural representation can be summarized as follows:
Data on Rioprostil can be accessed through databases such as PubChem and the Environmental Protection Agency's DSSTox database, which provide comprehensive chemical information .
Rioprostil participates in various chemical reactions typical for prostaglandin analogs. These include:
These reactions are essential for both the synthesis of Rioprostil and its potential modifications for enhanced therapeutic efficacy .
The mechanism of action of Rioprostil primarily involves its ability to bind to prostaglandin receptors in the gastric mucosa. By mimicking natural prostaglandins, Rioprostil effectively inhibits gastric acid secretion while promoting the secretion of protective mucus and bicarbonate. This dual action helps to maintain gastric mucosal integrity and protect against ulcer formation.
Research indicates that Rioprostil's antisecretory effects are dose-dependent, making it a valuable therapeutic agent in managing conditions like peptic ulcers .
Rioprostil exhibits several notable physical and chemical properties:
These properties are critical when considering the formulation and delivery methods for Rioprostil in clinical settings .
Rioprostil has several scientific applications, particularly in pharmacology and gastroenterology:
The versatility of Rioprostil makes it an important compound in both clinical applications and scientific research aimed at understanding gastrointestinal health .
The discovery of rioprostil emerged from an intensive prostaglandin analog development program at Miles Laboratories between 1972 and 1979. During this period, researchers synthesized approximately 1,200 novel prostaglandin analogues using the Sih synthesis methodology—a stereoselective technique enabling precise construction of prostaglandin E (PGE) core structures. The program aimed to overcome the inherent limitations of natural prostaglandins, such as their rapid enzymatic degradation and systemic side effects, by creating stable analogs with targeted gastrointestinal activity. Key structural innovations included:
This systematic exploration of structure-activity relationships (SAR) culminated in the identification of the TR-series compounds, with TR-4698 (later designated rioprostil) emerging as a lead candidate due to its optimized balance of antisecretory potency and chemical stability [3]. The synthetic chemistry breakthrough enabling large-scale production involved a one-pot conjugate addition using n-butyllithium and copper(I) cyanide to couple a chiral alkylated cyclopentenone with a vinyl tin intermediate. This process allowed production of multihundred-gram batches with minimal chromatography, addressing previous scalability challenges in prostaglandin synthesis [1].
Table 1: Prostaglandin Analog Synthesis at Miles Laboratories (1972-1979)
Research Phase | Duration | Analog Output | Core Synthetic Method | Primary Structural Innovations |
---|---|---|---|---|
Initial Exploration | 1972-1975 | ~400 compounds | Classical Sih synthesis | C-1/C-15 modifications |
SAR Optimization | 1976-1978 | ~650 compounds | Modified Sih synthesis | C-2 decarboxylation; C-16 methyl/hydroxy |
Lead Development | 1979 | ~150 compounds | Cu(I)-catalyzed addition | Vinyl tin coupling; stereocontrol |
Rioprostil was selected through a multi-tiered screening cascade evaluating both direct antisecretory effects and cytoprotective properties—a dual approach recognizing that ulcer pathogenesis involves both acid aggression and mucosal defense failure. Initial in vivo screening employed rat models measuring:
TR-4698 distinguished itself by demonstrating dissociated activities—its cytoprotective effects occurred at doses 100-fold lower than those required for acid suppression. At an oral ED₅₀ of 1.93 μg/kg in ethanol-induced lesion models, it achieved mucosal protection within 4 minutes of administration, with peak efficacy at 30 minutes pre-treatment. Crucially, it showed minimal prostaglandin-like activity in isolated tissue cascades and lacked significant cardiovascular, pulmonary, or reproductive effects in dogs and rodents—key differentiators from earlier PGE analogs that caused diarrhea or uterine contractions [2] [10]. Secondary screening confirmed its oral bioavailability and duration of action exceeding 6 hours, critical for clinical dosing convenience. Importantly, it exhibited no contragestational activity in rabbits, hamsters, or rats, mitigating teratogenicity concerns [2] [6].
Table 2: Key Screening Parameters for Anti-Ulcer Prostaglandin Analogs
Parameter | Primary Assay | TR-4698 Performance | Selection Threshold |
---|---|---|---|
Acid Inhibition (rat) | Gastric fistula/H⁺ output | ED₅₀: 35 μg/kg | ED₅₀ < 50 μg/kg |
Cytoprotection (rat) | Ethanol lesion prevention | ED₅₀: 1.93 μg/kg | ED₅₀ < 5 μg/kg |
Therapeutic Index | LD₅₀/cytoprotective ED₅₀ ratio | >10,000 | >1,000 |
Oral Bioavailability | Plasma levels (dog) | >80% | >50% |
Reproductive Safety | Teratogenicity screening | Negative (3 species) | No uterotonic activity |
The transition from experimental compound TR-4698 to clinical candidate rioprostil involved rigorous mechanistic validation across disease models:
Mechanism of Cytoprotection: Studies revealed rioprostil enhanced the gastric mucus-bicarbonate barrier by stimulating mucin biosynthesis in fundic mucosa. Autoradiography in human volunteers showed a 36% increase in intracellular mucus content in gastric fundus biopsies after one week of treatment (300 μg twice daily), alongside accelerated epithelial cell maturation—effects absent in the antrum [5]. This tissue-specific action correlated with its efficacy in protecting against NSAID-induced injury without altering physiological gastrin responses [3] [6].
Multifactorial Ulcer Protection: Beyond acid suppression, rioprostil demonstrated protection against chemically diverse ulcerogens:
Thermal injury: Modulated inflammatory cytokine cascades [2] [10]
Species Translation: Consistent efficacy across canine gastric fistula models (acid inhibition >90% at 10 μg/kg) and primate studies confirmed target engagement in higher mammals. Pharmacokinetic optimization yielded a plasma half-life supporting twice-daily dosing, a significant advantage over shorter-acting analogs like misoprostol [6] [10]. The final manufacturing process achieved chromatography-free synthesis for all intermediates except the final API, enabling cost-effective large-scale production [1].
Table 3: Preclinical Validation Milestones for Rioprostil
Validation Milestone | Model System | Key Outcome | Clinical Relevance |
---|---|---|---|
Cytoprotective Onset | Rat ethanol challenge | Protection within 4 min (ED₅₀: 1.93 μg/kg) | Rapid symptomatic relief |
Mucus Enhancement | Human gastric biopsies | 36% ↑ fundic mucus; no antral effect | Tissue-specific defense enhancement |
NSAID Lesion Prevention | Aspirin-treated volunteers | Significant reduction in endoscopic injury score | Prevention of drug-induced ulcers |
Acid Inhibition Translation | Gastric fistula dogs | >90% inhibition at 10 μg/kg | Confirmed large-mammal efficacy |
Metabolic Stability | Rat liver perfusion | Primary biliary metabolites; no active moieties | Low drug interaction risk |
Compound Nomenclature Table: Rioprostil
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (2R,3R,4R)-4-Hydroxy-2-(7-hydroxyheptyl)-3-[(E)-(4RS)-(4-hydroxy-4-methyl-1-octenyl)]cyclopentanone |
CAS Registry Number | 77287-05-9 |
Former Code | TR-4698, BAY 06893, RWJ 15927 |
Molecular Formula | C₂₁H₃₈O₄ |
Molecular Weight | 354.52 g/mol |
INN | Rioprostil |
USAN | Rioprostil |
PubChem CID | 5311413 |
ChEMBL ID | CHEMBL3301679 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7